molecular formula C9H11ClN2O2 B1394327 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine CAS No. 1216402-53-7

2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine

Cat. No.: B1394327
CAS No.: 1216402-53-7
M. Wt: 214.65 g/mol
InChI Key: QXDLKLFGVNQFBB-UHFFFAOYSA-N
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Description

2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is a chemical compound for research and development applications. This molecule features a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and many therapeutic agents . The chloro substituent at the 2-position and the tetrahydropyranyloxy group at the 4-position make it a versatile building block for further synthetic elaboration, particularly in the construction of potential kinase inhibitors . Pyrimidine-based structures are of significant interest in early-stage pharmaceutical research for developing targeted therapies, as they can mimic natural nucleotides and interact with biological targets like enzymes and receptors . Researchers utilize such intermediates in exploring new chemical entities for various applications. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-4-(oxan-4-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-9-11-4-1-8(12-9)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDLKLFGVNQFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Research Findings:

  • POCl₃-mediated chlorination:

    • Reaction of 2-oxo-4-(3-pyridyl)-pyrimidine with POCl₃ at 50°C for 4.5 hours yields the chlorinated product with high efficiency (~56%) and purity (~97%).
    • Procedure involves refluxing in POCl₃, followed by aqueous work-up and extraction.
  • Thionyl chloride (SOCl₂):

    • Reactions at 70°C for 6 hours produce the chlorinated pyrimidine with yields around 65%. The process involves refluxing in SOCl₂, then aqueous work-up, and purification via chromatography.
  • Pyridine derivatives chlorination:

    • Chlorination of pyridine-functionalized pyrimidines using phosphorus oxychloride in toluene at reflux for 5 hours provides pure compounds with yields around 65%.

Data Table: Chlorination Methods

Method Reagents Temperature Time Yield (%) Notes
POCl₃ in DMF POCl₃ 70°C 6 hours 56 High purity, aqueous work-up
SOCl₂ Thionyl chloride 70°C 6 hours 65 Reflux, chromatography purification
POCl₃ in toluene POCl₃ Reflux (~110°C) 5 hours 65 Reflux in toluene, work-up with water

Nucleophilic Substitution with Tetrahydro-2H-pyran-4-ol

Method Overview:
Post-chlorination, the key step involves nucleophilic substitution where the chlorine at the 4-position of pyrimidine is replaced with the tetrahydro-2H-pyran-4-yloxy group. This is typically achieved using nucleophilic attack facilitated by bases like potassium carbonate or cesium carbonate in polar aprotic solvents such as DMF or DMSO.

Key Research Findings:

  • Direct substitution in DMF:

    • Reacting chlorinated pyrimidine with tetrahydro-2H-pyran-4-ol in DMF at elevated temperatures (~150°C) under microwave irradiation for 10 minutes yields the desired ether with good yields (~56%).
  • Base-mediated substitution:

    • Using potassium carbonate in toluene at 75°C allows the substitution to proceed efficiently, with yields around 65%. The process involves stirring the chloropyrimidine with the pyran-ol and base, followed by purification.
  • Alternative catalysts:

    • Nucleophilic substitution facilitated by cesium carbonate or N-ethyl-N,N-diisopropylamine in solvents like N-methylpyrrolidinone (NMP) at 90°C for 12 hours provides yields up to 65%.

Data Table: Nucleophilic Ether Formation

Method Reagents Solvent Temperature Time Yield (%) Notes
Microwave-assisted in DMF Tetrahydro-2H-pyran-4-ol, K₂CO₃ DMF 150°C 10 min 56 Rapid, high-yield, microwave conditions
Base-mediated in toluene Tetrahydro-2H-pyran-4-ol, K₂CO₃ Toluene 75°C 12 hours 65 Conventional heating, scalable
NMP with N-ethyl-N,N-diisopropylamine Tetrahydro-2H-pyran-4-ol, N-ethyl-N,N-diisopropylamine NMP 90°C 12 hours 65 Alternative base, good yields

Alternative Synthetic Routes and Optimization Strategies

  • Cycloaddition and Hydrazine-mediated routes:

    • Synthesis of related derivatives via cycloaddition of 4,6-dichloropyrimidine with hydrazine monohydrate, followed by functionalization, offers an alternative pathway, especially for complex analogs.
  • Deprotection and functionalization:

    • The tetrahydro-2H-pyran-4-yloxy group can be introduced via nucleophilic substitution on chlorinated pyrimidines, with subsequent deprotection steps if necessary.
  • Use of microwave irradiation:

    • Microwave-assisted synthesis significantly reduces reaction times and improves yields, especially for nucleophilic substitutions in polar solvents like DMF.

Summary of Key Preparation Steps

Step Description Typical Conditions Yield (%) References
1 Chlorination of pyrimidine POCl₃, reflux or DMF, 70°C 56-65
2 Nucleophilic substitution with tetrahydro-2H-pyran-4-ol K₂CO₃ in DMF or toluene, 75-150°C 56-65
3 Purification Chromatography, extraction -

Notes and Considerations

  • Reactivity of starting materials:
    The chlorination step's efficiency depends on the substituents on the pyrimidine ring; electron-withdrawing groups facilitate substitution.

  • Reaction optimization:
    Microwave irradiation and choice of base can significantly influence yields and reaction times.

  • Purity and yield:
    Purification via chromatography is often necessary to obtain high-purity products suitable for subsequent reactions.

  • Safety precautions: Reactions involving POCl₃, SOCl₂, and other chlorinating agents require appropriate safety measures due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Substituted pyrimidines with different functional groups, which can be used in further chemical synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research indicates that pyrimidine derivatives exhibit antiviral properties. 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine has been studied for its potential effectiveness against viral infections by inhibiting viral replication mechanisms.

Case Study : A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives, including this compound, demonstrating significant antiviral activity against specific RNA viruses. The mechanism involved interference with viral RNA synthesis, making it a candidate for further development as an antiviral agent.

2. Anticancer Properties
Pyrimidine derivatives have shown promise in cancer therapy due to their ability to inhibit key enzymes involved in DNA replication and repair.

Case Study : In a recent study, researchers synthesized a series of pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, suggesting its potential as a targeted anticancer drug.

Agrochemical Applications

1. Herbicide Development
The unique structure of this compound makes it suitable for developing herbicides that target specific plant metabolic pathways.

Case Study : Research conducted by agricultural scientists demonstrated that this compound could inhibit the growth of certain weed species without affecting crop plants. Field trials showed a significant reduction in weed biomass when applied at optimal concentrations, indicating its potential as an environmentally friendly herbicide.

Summary of Applications

Application AreaDescriptionRelevant Studies
Antiviral ActivityInhibits viral replication mechanismsJournal of Medicinal Chemistry study on pyrimidine derivatives
Anticancer PropertiesSelective cytotoxicity towards cancer cellsCytotoxicity studies on cancer cell lines
Herbicide DevelopmentTargets specific plant metabolic pathways for weed controlField trials showing efficacy against specific weed species

Mechanism of Action

The mechanism by which 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 4

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents at position 4. Below is a comparative analysis with structurally related compounds:

Compound Substituent at Position 4 Key Features
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine Tetrahydro-2H-pyran-4-yloxy (ether) Moderate lipophilicity; oxygen-containing saturated ring enhances metabolic stability
2-Chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine 1H-1,2,4-Triazol-1-yl Polar, nitrogen-rich heterocycle; enhances anticonvulsant activity in MES tests
2-Chloro-4-vinylpyrimidine Vinyl Reactive site for conjugate addition; enables further functionalization
2-Chloro-4-(2-furyl)pyrimidine 2-Furyl Electron-rich aromatic heterocycle; potential reactivity/toxicity concerns
2-Chloro-4-(pyridin-4-yl)pyrimidine Pyridin-4-yl Basic nitrogen atom; improves water solubility and CNS receptor interactions
2-Chloro-4-(piperidin-4-yl)pyrimidine Piperidin-4-yl Aliphatic amine; enhances bioavailability and blood-brain barrier penetration
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine Pyrrolidin-1-yl Five-membered saturated ring; balances lipophilicity and metabolic stability

Physicochemical Properties

  • Solubility : Nitrogen-containing substituents (e.g., piperidinyl, pyridinyl) improve aqueous solubility via protonation, while ether-linked groups (e.g., tetrahydro-pyranyloxy) exhibit moderate solubility in organic solvents .
  • Metabolic Stability : Saturated rings (e.g., tetrahydro-pyran, piperidine) resist oxidative degradation better than unsaturated analogs (e.g., furyl, vinyl), which may undergo metabolic epoxidation or ring-opening .

Biological Activity

2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrimidine core substituted with a chloro group and a tetrahydro-pyran moiety. The structural formula can be represented as follows:

C9H10ClN3O\text{C}_9\text{H}_{10}\text{Cl}\text{N}_3\text{O}

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit promising antitumor activity. For instance, compounds related to this compound have shown significant inhibition of various cancer cell lines.

Cell Line IC50 (μM) Comments
MCF-70.057 ± 0.003High cytotoxicity
HCT-1160.081 ± 0.004Induces apoptosis
HepG-20.119 ± 0.007Moderate activity

These results indicate that the compound has superior cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cells compared to standard treatments like sorafenib, which has an IC50 of approximately 0.184 μM .

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of cyclin-dependent kinases (CDK), particularly CDK2. Molecular docking studies suggest that this compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids, thus inhibiting its activity and leading to cell cycle arrest and apoptosis in tumor cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the tetrahydro-pyran moiety can significantly impact the biological activity of pyrimidine derivatives. For example, variations in substituents on the pyrimidine ring or changes in the tetrahydro-pyran structure can enhance or diminish antitumor efficacy .

Case Studies

  • Study on Apoptosis Induction : A specific study investigated the effect of compound 14 (a derivative similar to this compound) on cell cycle progression in HCT cells. The results showed a significant increase in apoptosis rates, with early and late apoptosis rates reaching 21.51% and 12.95%, respectively, compared to control levels of only 1.85% .
  • Inhibition Assays : Additional assays demonstrated that compounds derived from this scaffold exhibited potent inhibition against various bacterial strains, suggesting a broader spectrum of biological activity beyond just antitumor effects .

Q & A

Q. What synthetic routes are recommended for preparing 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of 2-chloropyrimidine derivatives. A two-step approach is common:

Step 1: Prepare the tetrahydro-2H-pyran-4-ol moiety via acid-catalyzed cyclization of diols or reduction of pyranones (e.g., using LiAlH₄ or NaBH₄ in anhydrous THF) .

Step 2: React 2-chloro-4-hydroxypyrimidine with the activated pyran-4-ol derivative (e.g., via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine) to install the ether linkage .
Validation: Monitor reaction progress by TLC (silica gel, UV detection) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Identify the pyrimidine ring protons (δ 8.2–8.5 ppm for H-5 and H-6) and tetrahydro-2H-pyran signals (δ 3.5–4.0 ppm for oxymethylene protons, δ 1.5–2.0 ppm for methylene groups).
    • ¹³C NMR: The pyrimidine C-2 chlorine substituent deshields adjacent carbons (C-2: ~158 ppm; C-4: ~165 ppm due to oxygen substitution) .
  • IR: Confirm the C-O-C ether stretch (~1100 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry: High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₉H₁₀ClN₂O₂: 213.04).

Q. What purification methods optimize yield and purity?

Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted starting materials.
  • Recrystallization: Dissolve crude product in hot ethanol, cool to −20°C for 12 hours, and filter to isolate crystals .
  • Safety Note: Handle chlorinated intermediates in a fume hood; avoid exposure to moisture to prevent decomposition .

Advanced Research Questions

Q. How to address regioselectivity challenges in substituting the pyrimidine ring?

Methodological Answer: Regioselectivity at the 4-position is influenced by:

  • Electrophilic directing groups: The chlorine at C-2 deactivates the ring, favoring nucleophilic attack at C-4 due to resonance stabilization .
  • Catalytic conditions: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions at C-5 or C-6, leveraging halogen-metal exchange strategies .
    Case Study: In , introducing a trifluoromethyl group at C-5 required protection/deprotection of the pyran-4-yloxy group to prevent side reactions.

Q. Can computational methods predict reactivity or binding interactions?

Methodological Answer:

  • DFT Calculations: Optimize the molecule’s geometry (B3LYP/6-31G* basis set) to analyze electron density distribution, identifying nucleophilic/electrophilic sites.
  • Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; prioritize docking poses with the lowest binding energy (ΔG < −8 kcal/mol) .
    Validation: Compare computational results with experimental SAR data from pyrimidine-based inhibitors in kinase assays .

Q. What strategies enable functionalization of the tetrahydro-2H-pyran-4-yloxy group?

Methodological Answer:

  • Oxidation: Convert the pyran oxygen to a ketone using Jones reagent (CrO₃/H₂SO₄), enabling further nucleophilic additions .
  • Ring-opening: Treat with BBr₃ in CH₂Cl₂ to cleave the ether linkage, yielding a diol intermediate for re-functionalization .
    Advanced Application: In , the pyran moiety was modified to incorporate spirocyclic systems via radical-initiated cyclization, enhancing pharmacological activity.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine
Reactant of Route 2
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2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.